[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid
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Overview
Description
[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid is a chemical compound that belongs to the class of coumarins. Coumarins are a group of aromatic organic compounds that have a wide range of applications in various fields, including medicine, biology, and industry. The compound is characterized by its chromen-2-one structure, which is a common feature of coumarins.
Mechanism of Action
Target of Action
It has been used in the synthesis of photoactive derivatives of cellulose . These derivatives are water-soluble polyelectrolytes decorated with high amounts of photochemically active chromene moieties .
Mode of Action
The interaction of [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid with its targets involves a mild esterification of the biopolymer with the compound via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . This results in the formation of photoactive derivatives of cellulose .
Biochemical Pathways
The compound is involved in the light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes . This photochemistry may be used to control the properties of the new polysaccharide derivatives .
Result of Action
The compound is known to contribute to the formation of photoactive derivatives of cellulose, which have potential applications in the design of smart materials .
Action Environment
The compound’s photoactivity suggests that light exposure could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid typically involves the esterification of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate, followed by hydrolysis to yield the desired product. The reaction is carried out under mild conditions using N,N’-carbonyldiimidazole as a coupling agent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydrocoumarins.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrocoumarins
Substitution: Various substituted coumarins
Scientific Research Applications
[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anticoagulant and anti-inflammatory activities.
Industry: Used in the development of photoactive materials and smart polymers
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid.
4-methylumbelliferone: A coumarin derivative with similar biological activities.
7-acetoxy-4-methylcoumarin: Another coumarin derivative used in similar applications
Uniqueness
This compound is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form photoactive derivatives makes it particularly valuable in the development of smart materials .
Properties
IUPAC Name |
2-(4-methyl-2-oxochromen-6-yl)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-7-4-12(15)17-10-3-2-8(5-9(7)10)16-6-11(13)14/h2-5H,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDCLFDWCPWSQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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